5-Amino-4-methyl-2,4-dihydro-[1,2,4]triazol-3-one
Description
Properties
IUPAC Name |
3-amino-4-methyl-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4O/c1-7-2(4)5-6-3(7)8/h1H3,(H2,4,5)(H,6,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHELAEITSNOMGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-methyl-2,4-dihydro-[1,2,4]triazol-3-one can be achieved through various methods. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, which is then reacted with formamide to yield the desired triazole compound . Another method involves the cyclization of N-acylhydrazones with hydrazine derivatives under acidic conditions .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-methyl-2,4-dihydro-[1,2,4]triazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to its dihydro form.
Substitution: The amino group at the 5-position can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazoles, which can exhibit different biological activities depending on the nature of the substituents introduced .
Scientific Research Applications
Medicinal Applications
1.1 Anticancer Activity
Research indicates that derivatives of 1,2,4-triazoles, including 5-amino-4-methyl-2,4-dihydro-[1,2,4]triazol-3-one, exhibit promising anticancer properties. For instance, studies have shown that triazole derivatives can inhibit cell proliferation in various cancer cell lines. Specifically, compounds containing the triazole core have demonstrated antiangiogenic activity and cytotoxic effects against colon cancer cells (HT29) .
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities. Triazole derivatives are known to possess antifungal and antibacterial properties. For example, they have been tested against pathogens such as Escherichia coli and Staphylococcus aureus, showing significant inhibition of bacterial growth .
1.3 Anti-inflammatory and Antiviral Effects
In addition to anticancer and antimicrobial properties, triazole derivatives are noted for their anti-inflammatory and antiviral activities. The structural modifications in these compounds enhance their therapeutic potential against diseases like tuberculosis and viral infections .
Agricultural Applications
2.1 Herbicidal Properties
this compound has been investigated for its herbicidal properties. Research suggests that certain triazole derivatives can act as effective herbicides by inhibiting plant growth or causing phytotoxic effects on weeds .
2.2 Plant Protection
Triazole compounds are utilized in agriculture to protect crops from fungal infections and pests. Their application helps in managing plant diseases effectively while promoting healthier crop yields .
Synthesis and Structural Variations
The synthesis of this compound involves various chemical processes that allow for structural modifications leading to enhanced biological activities. The introduction of different substituents at specific positions on the triazole ring can significantly influence the compound's pharmacological properties .
Case Studies
Mechanism of Action
The mechanism of action of 5-Amino-4-methyl-2,4-dihydro-[1,2,4]triazol-3-one involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. For example, it can inhibit the synthesis of ergosterol in fungal cells, leading to cell death .
Comparison with Similar Compounds
Structural Analogs
a. Thiophene-Substituted Triazolones
- Example: 4-Amino-5-thiophen-2-yl-methyl-2,4-dihydro-[1,2,4]triazol-3-one Synthesis: Reacted with aldehydes to form Schiff bases, followed by alkylation with bromoacetophenone . Properties: Thiophene substitution improves π-stacking interactions, enhancing antimicrobial activity against Staphylococcus aureus and Candida albicans . Applications: Antimicrobial agents in pharmaceutical research .
b. Pyridinyl-Substituted Triazolones
- Example : 5-Pyridin-4-yl-2,4-dihydro-[1,2,4]triazol-3-one
c. Thiadiazole Derivatives
- Example: 5-Amino-2-(tetrahydrofuran-2-yl)-1,2,4-thiadiazol-3-one Synthesis: Derived from 5-amino-2H-1,2,4-thiadiazol-3-one via reflux with dihydrofuran . Properties: Thiadiazole ring increases thermal stability (mp: 186–187°C) but reduces bioavailability compared to triazolones .
Pharmacological Analogs
Ganetespib ([5-(2,4-Dihydroxy-5-isopropylphenyl)-4-(1-methyl-1H-indol-5-yl)-2,4-dihydro-[1,2,4]triazol-3-one])
- Synthesis: Resorcinol-based triazolone with isopropyl and indole substituents .
- Properties :
- Applications : Clinical trials for HER2-positive breast cancer and triple-negative breast cancer (TNBC) .
Sulfentrazone (4-Difluoromethyl-5-methyl-2-(2,4-dichloro-5-nitrophenyl)-2,4-dihydro-3H-[1,2,4]triazol-3-one)
- Synthesis : Reduction and sulfonylation of nitro-substituted triazolones .
- Properties: Solubility: Hydrophobic substituents enhance soil adsorption for prolonged herbicidal activity. Efficacy: Targets protoporphyrinogen oxidase in weeds .
- Applications : Pre-emergence herbicide in soybean and sugarcane crops .
Biological Activity
Overview
5-Amino-4-methyl-2,4-dihydro-[1,2,4]triazol-3-one is a heterocyclic compound belonging to the 1,2,4-triazole class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and antifungal domains. Its unique structure includes an amino group at the 5-position and a methyl group at the 4-position of the triazole ring, which contributes to its biological efficacy.
| Property | Value |
|---|---|
| Molecular Formula | C₃H₆N₄O |
| Molecular Weight | 86.10 g/mol |
| Density | 2.27 g/cm³ |
| Boiling Point | 548.1°C at 760 mmHg |
| Melting Point | Not available |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by binding to their active sites. This interaction disrupts essential biochemical pathways, particularly in microbial cells. For instance, it has been shown to inhibit ergosterol synthesis in fungi, leading to cell death and making it a potential candidate for antifungal drug development .
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens.
Case Studies:
- Antifungal Activity : In vitro studies indicated that this compound effectively inhibited the growth of several fungal strains by disrupting ergosterol biosynthesis .
- Antibacterial Activity : It has shown activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other triazole derivatives:
| Compound | Antimicrobial Activity |
|---|---|
| This compound | Moderate against various bacteria and fungi |
| 4-Amino-5-isopropyl-2,4-dihydro-triazole | High against E. coli and S. aureus |
| 3,5-Diamino-1,2,4-triazole | Effective against multiple pathogens |
Synthesis and Research Applications
The synthesis of this compound can be achieved through various methods including the reaction of ethyl acetoacetate with hydrazine hydrate followed by formamide. This compound serves as a building block for more complex heterocyclic compounds used in medicinal chemistry.
Research Applications:
Q & A
Q. What are the optimal synthetic routes for 5-Amino-4-methyl-2,4-dihydro-[1,2,4]triazol-3-one?
Methodological Answer: The synthesis typically involves cyclization of hydrazide derivatives under reflux conditions. For example, a common approach uses DMSO as a solvent with prolonged reflux (18 hours), followed by distillation under reduced pressure and crystallization from water-ethanol mixtures to achieve yields around 65% . Alternative routes may employ n-butanol as a solvent with hydrazine hydrate and KOH, requiring shorter reflux times (4 hours) . Key variables affecting yield include solvent polarity, reaction time, and temperature. Optimization should focus on solvent selection (polar aprotic vs. alcoholic solvents) and stoichiometric ratios of reagents.
Q. What purification techniques are effective for isolating this compound?
Methodological Answer: Crystallization is the most reliable method. After synthesis, the crude product is dissolved in a solvent system like dimethyl sulfoxide (DMSO) and water (1:1) or ethanol-water mixtures, followed by slow cooling to room temperature to induce crystallization . For impurities with similar solubility, column chromatography using silica gel and a gradient eluent (e.g., ethyl acetate/hexane) may be required. Purity is confirmed via melting point analysis (reported range: 141–143°C) and HPLC with UV detection .
Q. How can spectroscopic methods confirm the structure of this compound?
Methodological Answer:
- NMR : NMR should show peaks for the methyl group (δ ~2.3 ppm) and NH protons (δ ~5.5–6.5 ppm). NMR will confirm the carbonyl (C=O) at ~160 ppm and triazole carbons in the 140–150 ppm range .
- IR : Key absorptions include N-H stretches (~3300 cm), C=O (~1680 cm), and triazole ring vibrations (~1500 cm) .
- Mass Spectrometry : ESI-MS should display a molecular ion peak at m/z = 141 (CHNO) with fragmentation patterns consistent with triazole ring cleavage .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
Methodological Answer: Single-crystal X-ray diffraction is critical for confirming tautomeric forms and substituent orientations. For example, studies on analogous triazolones reveal that the 1,2,4-triazole ring adopts a planar conformation, with hydrogen bonding between NH and carbonyl groups stabilizing the structure . Crystallization conditions (e.g., slow evaporation from DMF/water) must be optimized to obtain diffraction-quality crystals. Data collection at low temperatures (100 K) minimizes thermal motion artifacts .
Q. How should researchers address contradictions in reaction yields reported across studies?
Methodological Answer: Contradictions often arise from differences in solvent systems, catalyst use, or purification steps. For instance:
- Solvent Effects : DMSO-based syntheses yield ~65% , while n-butanol methods may require additives (e.g., KOH) to improve yield .
- Catalysts : Transition-metal catalysts (e.g., CuI) can enhance cyclization efficiency but may introduce impurities.
Systematic parameter screening (DoE) is recommended to identify critical factors. Comparative studies should include control experiments replicating literature conditions.
Q. What strategies are effective for designing biologically active derivatives of this compound?
Methodological Answer:
- Substituent Modification : Introduce thioether or alkyl groups at the 3-position to enhance antimicrobial activity . For example, substituting with thiophene or benzyl groups improves lipophilicity and membrane penetration .
- Bioactivity Testing : Use agar dilution assays (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans). Derivatives with fluorinated substituents show enhanced activity due to electronegativity effects .
Q. How should researchers handle safety and waste disposal for this compound?
Methodological Answer:
- Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory irritancy. Avoid contact with strong oxidizers .
- Waste Disposal : Collect organic waste in sealed containers labeled "triazole derivatives." Neutralize acidic/byproduct streams with NaHCO before disposal. Collaborate with certified waste management agencies for incineration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
